molecular formula C17H12ClNO3 B11773640 Methyl 5-(4-chlorophenyl)-2-phenyloxazole-4-carboxylate

Methyl 5-(4-chlorophenyl)-2-phenyloxazole-4-carboxylate

Cat. No.: B11773640
M. Wt: 313.7 g/mol
InChI Key: BQXMOUPILKWNAT-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorophenyl)-2-phenyloxazole-4-carboxylate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the oxazole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-chlorophenyl)-2-phenyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chlorobenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization with methanol to form the oxazole ring. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)-2-phenyloxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 5-(4-chlorophenyl)-2-phenyloxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorophenyl)-2-phenyloxazole-4-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares the chlorophenyl group but has a thiadiazole ring instead of an oxazole ring.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure with a sulfonamide group attached to the thiadiazole ring.

    Indole Derivatives: Compounds like indole-2-carboxylate share structural similarities and are used in similar applications.

Uniqueness

Methyl 5-(4-chlorophenyl)-2-phenyloxazole-4-carboxylate is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

methyl 5-(4-chlorophenyl)-2-phenyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C17H12ClNO3/c1-21-17(20)14-15(11-7-9-13(18)10-8-11)22-16(19-14)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

BQXMOUPILKWNAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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